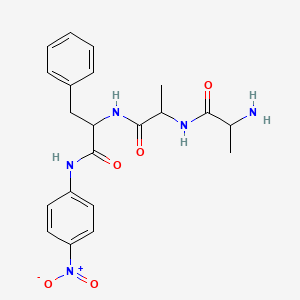![molecular formula C5H10O4 B15089166 Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-](/img/structure/B15089166.png)
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is a polymeric compound that belongs to the class of polyethers. It is characterized by the presence of oxy-1,2-ethanediyl units in its backbone, with terminal groups containing oxo-2-propenyl functionalities. This compound is known for its versatility and is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- typically involves the polymerization of ethylene oxide followed by functionalization with oxo-2-propenyl groups. The polymerization process is usually carried out in the presence of a catalyst, such as a strong base like potassium hydroxide, under controlled temperature and pressure conditions. The functionalization step involves the reaction of the polymer with acryloyl chloride or similar reagents to introduce the oxo-2-propenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous polymerization processes. These processes ensure consistent quality and high yield. The polymerization reactors are designed to maintain optimal reaction conditions, and the functionalization step is integrated into the production line to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert the oxo-2-propenyl groups to hydroxyl groups.
Substitution: The oxo-2-propenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo-2-propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-functionalized polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in polymer chemistry.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other medical devices due to its biocompatibility and functionalizability.
Industry: Applied in the production of coatings, adhesives, and sealants, where its unique properties enhance performance.
Wirkmechanismus
The mechanism by which Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- exerts its effects is primarily through its reactive oxo-2-propenyl groups. These groups can undergo various chemical reactions, allowing the polymer to interact with different molecular targets. In biological systems, the polymer can form hydrogels that provide a supportive matrix for cell growth and drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol: Similar backbone structure but lacks the reactive oxo-2-propenyl groups.
Polypropylene glycol: Similar properties but different backbone structure.
Poly(oxy-1,2-ethanediyl),α-hydro-ω-hydroxy-: Similar backbone but different terminal groups.
Uniqueness
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- is unique due to its terminal oxo-2-propenyl groups, which provide additional reactivity and functionalization options compared to other polyethers. This makes it particularly valuable in applications requiring specific chemical modifications.
Eigenschaften
Molekularformel |
C5H10O4 |
|---|---|
Molekulargewicht |
134.13 g/mol |
IUPAC-Name |
ethane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H6O2/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);3-4H,1-2H2 |
InChI-Schlüssel |
FCDZZFLRLVQGEH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)O.C(CO)O |
Verwandte CAS-Nummern |
38317-21-4 53879-43-9 60182-11-8 142250-51-9 52284-08-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



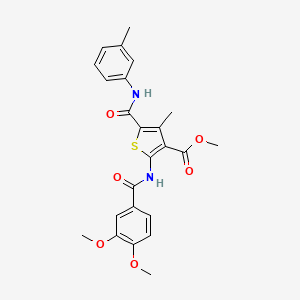

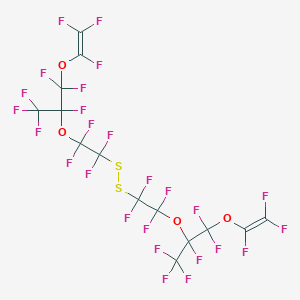
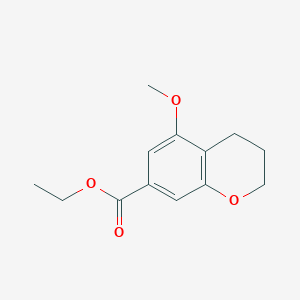
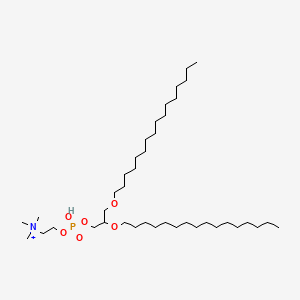
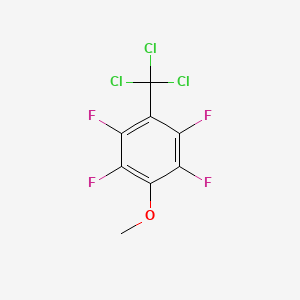
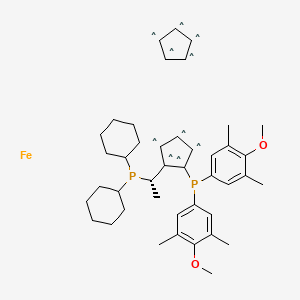

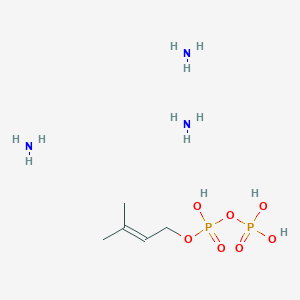
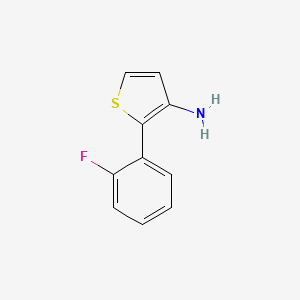

![2-(2,5-Dibromothiophen-3-yl)-6,9-dihexyl-1-(4-hexylphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B15089150.png)
